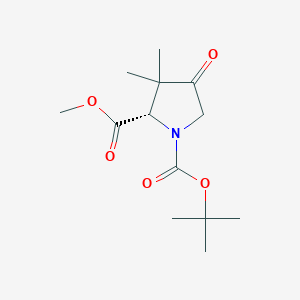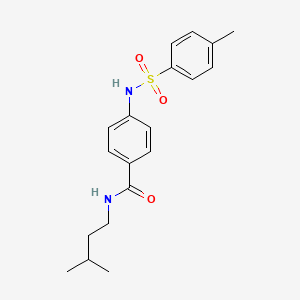![molecular formula C11H9F2I B2639442 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287331-45-5](/img/structure/B2639442.png)
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of a difluorophenyl group to a pre-formed bicyclo[1.1.1]pentane intermediate. This can be achieved through various synthetic routes, including radical reactions and photoredox catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis. This approach allows for the efficient generation of bicyclo[1.1.1]pentane derivatives on demand, providing an attractive and straightforward access to gram quantities of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Radical Reactions: The compound can participate in radical reactions, such as those induced by visible light.
Common Reagents and Conditions
Common reagents used in these reactions include sodium arylsulfinates for radical reactions and various nucleophiles for substitution reactions. Conditions often involve mild temperatures and the use of photoredox catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can produce gem-difluoroallylic bicyclo[1.1.1]pentanes .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s rigid structure and unique properties make it a valuable bioisostere for para-substituted benzene rings in drug design.
Materials Science: It can be used as a molecular rod or linker unit in the development of new materials, such as liquid crystals and metal-organic frameworks.
Chemical Biology: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of complex molecules for biological studies.
Wirkmechanismus
The mechanism by which 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is largely dependent on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while providing enhanced solubility and metabolic stability . The molecular targets and pathways involved would vary based on the specific drug design and therapeutic application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Difluorophenyl)sulfonylbicyclo[2.1.0]pentane
- 1-(4-(Trifluoromethyl)phenyl)sulfonylbicyclo[2.1.0]pentane
Uniqueness
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to its specific substitution pattern and the presence of both difluorophenyl and iodine groups. This combination of substituents provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKIROQNYKCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
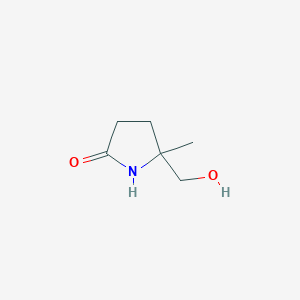
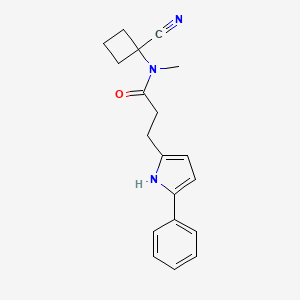
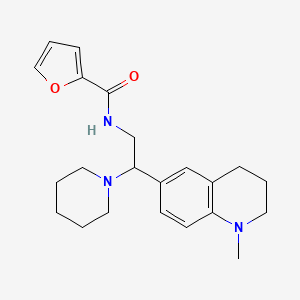
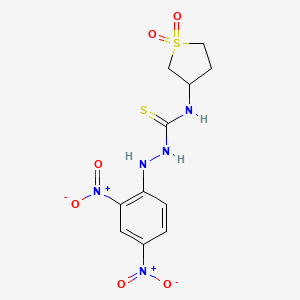
![3,4,5-triethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2639364.png)
![N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2639366.png)
![N-(3,4-difluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2639368.png)
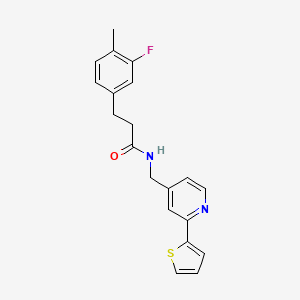
![4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one](/img/structure/B2639373.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2639376.png)
![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
